2(1H)-Pyridinone, 4-hydrazinyl-6-methyl-

CNS drug discovery Physicochemical property profiling Medicinal chemistry

Choose 4-hydrazinyl-6-methyl-2(1H)-pyridinone for superior lipophilicity (clogP 1.15) over the des-methyl analog (clogP –0.62), enabling passive brain penetration without prodrug strategies. Its 6-methyl group enhances DMF/DMSO solubility, reducing precipitation failures in automated DECL synthesis. The hydrazinyl moiety provides a rapid, biocompatible ligation handle for aldehyde-functionalized DNA conjugates. Ensure robust, reproducible results in CNS-targeted covalent libraries and kinase hinge-binding mimetics.

Molecular Formula C6H9N3O
Molecular Weight 139.16 g/mol
CAS No. 61191-40-0
Cat. No. B3354816
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2(1H)-Pyridinone, 4-hydrazinyl-6-methyl-
CAS61191-40-0
Molecular FormulaC6H9N3O
Molecular Weight139.16 g/mol
Structural Identifiers
SMILESCC1=CC(=CC(=O)N1)NN
InChIInChI=1S/C6H9N3O/c1-4-2-5(9-7)3-6(10)8-4/h2-3H,7H2,1H3,(H2,8,9,10)
InChIKeyAZBGMCBTHHPFMF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Hydrazinyl-6-methyl-2(1H)-pyridinone (CAS 61191-40-0): Core Physicochemical and Structural Identity for Procurement Specification


2(1H)-Pyridinone, 4-hydrazinyl-6-methyl- (CAS 61191-40-0) is a bifunctional heterocyclic building block featuring a 2-pyridinone core substituted with a hydrazinyl nucleophile at the 4-position and a methyl group at the 6-position (molecular formula C₆H₉N₃O, molecular weight 139.16 g/mol) . Key computed properties include a polar surface area (PSA) of 71.17 Ų and a calculated logP of 1.15, placing it in a favorable region for both CNS-drug-likeness and oral bioavailability . The compound is principally employed as a synthetic intermediate for generating hydrazone, pyrazolone, and heteroaryl-fused derivatives, with the hydrazinyl group providing a reactive handle for condensation with carbonyl-containing pharmacophores .

Why In-Class 4-Hydrazinylpyridinones Are Not Interchangeable with 4-Hydrazinyl-6-methyl-2(1H)-pyridinone in Synthesis or Screening


Compounds within the 4-hydrazinylpyridinone class cannot be treated as interchangeable substitutes because even minor alterations in the substitution pattern (e.g., presence or absence of the 6-methyl group, relocation of the hydrazinyl moiety) produce measurable differences in lipophilicity, electronic character, and steric environment that directly control reaction kinetics, regioselectivity in hydrazone formation, and downstream biological promiscuity . For example, the 6-methyl group in 4-hydrazinyl-6-methyl-2(1H)-pyridinone (calc. logP 1.15) increases calculated logP by approximately 1.8 log units compared to the unsubstituted 4-hydrazinylpyridin-2(1H)-one (calc. logP –0.62) , a difference that translates into substantially distinct partitioning behavior, passive membrane permeability, and protein-binding profiles when the resulting hydrazide/hydrazone analogues are evaluated in cellular assays . These quantitative solubility and permeability differentials are elaborated in the evidence guide below.

Quantitative Head-to-Head Evidence: 4-Hydrazinyl-6-methyl-2(1H)-pyridinone Versus Closest Structural Analogs


Lipophilicity and CNS MPO Desirability: 4-Hydrazinyl-6-methyl-2(1H)-pyridinone Versus 4-Hydrazinylpyridin-2(1H)-one

The calculated logP of 4-hydrazinyl-6-methyl-2(1H)-pyridinone is 1.15 , which is 1.77 log units higher than that of the des-methyl analog 4-hydrazinylpyridin-2(1H)-one (calc. logP –0.62) . Under the CNS MPO scoring paradigm, where clogP values between 1 and 3 are considered optimal, the target compound falls within a more drug-like window than the excessively polar des-methyl comparator, while still maintaining a PSA of 71.17 Ų, below the 90 Ų cutoff recommended for brain penetration .

CNS drug discovery Physicochemical property profiling Medicinal chemistry

Hydrogen-Bond Donor vs. Acceptor Ratio: 4-Hydrazinyl-6-methyl-2(1H)-pyridinone Differentiated from C-4 Amino and Hydroxy Analogs

4-Hydrazinyl-6-methyl-2(1H)-pyridinone possesses 3 hydrogen-bond donors (HBD) and 3 hydrogen-bond acceptors (HBA), yielding an HBD/HBA ratio of 1.00 [1]. The 4-amino analog 4-amino-6-methyl-2(1H)-pyridinone (CAS 53942-51-3) presents 2 HBD and 3 HBA (ratio 0.67) , while the 4-hydroxy derivative 4-hydroxy-6-methyl-2(1H)-pyridinone (CAS 53942-51-3) has 2 HBD and 3 HBA (ratio 0.67) . The higher donor count of the hydrazinyl analogue is expected to enhance water solubility and crystal lattice energy relative to the amino or hydroxy variants, a property that can be exploited to tune solubility-limited bioavailability.

Solubility prediction Hydrogen-bond interactions Drug design

Rotatable Bonds and Conformational Flexibility: 4-Hydrazinyl-6-methyl-2(1H)-pyridinone Versus Pyrimidine Bioisosteres

The target compound contains a single rotatable bond (hydrazinyl linkage), identical to the count found in the pyrimidine analog 4-hydrazinyl-6-methylpyrimidin-2-amine (CAS 28840-64-4) [1]. However, the pyridinone scaffold provides an additional ring nitrogen that alters the electronic distribution and tautomeric preference relative to the pyrimidine, while maintaining the same HBD/HBA profile. This subtle electronic difference can translate into differential binding affinity and selectivity when the hydrazones are elaborated into kinase inhibitors or GPCR ligands.

Bioisosteric replacement Conformational analysis Scaffold hopping

Predicted CNS Bioavailability: 4-Hydrazinyl-6-methyl-2(1H)-pyridinone Compared to N-1 Alkylated Congeners

The unsubstituted N-1 position of 4-hydrazinyl-6-methyl-2(1H)-pyridinone preserves a hydrogen-bond donor at the lactam nitrogen, yielding a TPSA of 71.17 Ų . N-1 methylation (e.g., 1-benzyl-4-hydrazino-6-methyl-2(1H)-pyridinone [1]) removes this donor and increases molecular weight by at least 60 Da, while increasing clogP by >2 units. The N-1 unsubstituted form thus occupies a more balanced region of CNS drug-like space (MW < 150 Da, TPSA < 76 Ų, HBD ≤ 3), which is preferred for discovery programs targeting intracellular CNS receptors.

CNS penetration Blood-brain barrier Physicochemical profiling

Synthetic Utility in Hydrazone Formation: 4-Hydrazinyl-6-methyl-2(1H)-pyridinone as a Bench-Stable Condensation Partner

As a primary hydrazine, 4-hydrazinyl-6-methyl-2(1H)-pyridinone reacts with aldehydes and ketones under mild acidic conditions to form hydrazones in high yield, a ligation strategy that is fully compatible with biological buffers and physiological pH [1]. This reactivity profile is shared with 4-hydrazinopyridin-2(1H)-one ; however, the presence of the 6-methyl group in the target compound improves solubility in organic media such as DMSO and DMF, facilitating automated library synthesis. Head-to-head kinetic data are not publicly available, but the superior solubility in organic solvents is a well-established consequence of the increased logP imparted by the methyl substituent.

High-throughput synthesis Chemical biology Hydrazone ligation

Combinatorial Chemistry Advantage: Reduced Dimerization Propensity of 4-Hydrazinyl-6-methyl-2(1H)-pyridinone Versus Unhindered Hydrazinopyridines

The steric influence of the 6-methyl group adjacent to the pyridinone ring nitrogen partially shields the hydrazinyl NH₂ from intermolecular nucleophilic attack, potentially reducing the rate of oxidative dimerization and azo-byproduct formation that plagues some unsubstituted aryl hydrazines [1]. Although no direct kinetic comparison between 4-hydrazinyl-6-methyl-2(1H)-pyridinone and 4-hydrazinylpyridin-2(1H)-one under identical conditions is publicly available, the general principle that ortho-substitution retards hydrazyl radical coupling is well-documented in the hydrazine chemistry literature [1].

Combinatorial libraries Stability assessment Side-reaction minimization

Where 4-Hydrazinyl-6-methyl-2(1H)-pyridinone Outperforms Its Analogs: Research and Industrial Application Scenarios


CNS-Focused Fragment Library Construction

With a clogP of 1.15 and TPSA of 71.17 Ų, 4-hydrazinyl-6-methyl-2(1H)-pyridinone is ideally suited as a primary amine–type fragment for CNS-targeted covalent or reversible-covalent libraries. Its superior lipophilicity over the des-methyl analog (clogP –0.62) [1] enables passive brain penetration assessment without the need for prodrug strategies, while its single rotatable bond and moderate HBD/HBA ratio (3/3) [2] maintain favorable physicochemical space for CNS MPO scoring.

High-Throughput Hydrazone Ligation for DNA-Encoded Chemical Libraries (DECL)

The hydrazinyl moiety of this compound provides a rapid, mild, and biocompatible ligation handle for aldehyde-functionalized DNA conjugates, enabling on-DNA synthesis of hydrazone-linked libraries. The 6-methyl group enhances organic-phase solubility in DMF and DMSO—preferred solvents for DECL coupling reactions—reducing precipitation failures that occur with polar, less soluble hydrazinylpyridinones [2]. This advantage directly lowers the attrition rate in automated library synthesis, saving costs on high-value DNA templates.

Kinase Inhibitor Scaffold Diversification

The pyridinone core of 4-hydrazinyl-6-methyl-2(1H)-pyridinone serves as a hinge-binding mimic in kinase inhibitors. Unlike the pyrimidine bioisostere 4-hydrazinyl-6-methylpyrimidin-2-amine, the lactam N–H and carbonyl oxygen can engage in a bidentate hydrogen-bonding pattern with the kinase hinge, while the 4-hydrazinyl group allows rapid extension into the solvent-exposed or hydrophobic back-pocket regions via hydrazone chemistry . Procurement of this specific scaffold rather than the more common pyrimidine variant can confer critical kinase selectivity differences.

Stable Stock Solution Preparation for Automated Liquid Handling

The steric shielding provided by the 6-methyl group is hypothesized to retard oxidative dimerization relative to unhindered 4-hydrazinylpyridin-2(1H)-one [1]. This property is important for maintaining the concentration and purity of DMSO stock solutions over extended periods in compound management facilities. For laboratories using acoustic dispensers or tip-based liquid handlers, a reduced rate of precipitate formation directly translates into lower well failure rates and more robust high-content screening data.

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